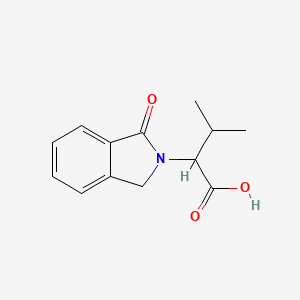

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

説明

Overview of Isoindole-Based Compounds and Their Significance

Isoindole derivatives represent a critical class of heterocyclic compounds characterized by a benzene ring fused to a pyrrole structure. These molecules exhibit unique electronic and steric properties due to their conjugated π-system, enabling diverse applications in medicinal chemistry and materials science. Notably, isoindole frameworks form the backbone of phthalocyanine dyes, high-performance pigments like Pigment Yellow 139, and bioactive alkaloids. Their pharmacological relevance is underscored by roles in enzyme inhibition (e.g., poly(ADP-ribose) polymerase (PARP) in cancer therapy) and antimicrobial activity. The structural versatility of isoindoles allows for functionalization at multiple positions, facilitating the development of compounds with tailored biological and physicochemical properties.

Position of 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid in Chemical Research

This compound (CAS: 101004-93-7) is a carboxylic acid derivative featuring an isoindolinone core substituted with a branched alkyl chain. Its molecular formula, C₁₃H₁₅NO₃ (molecular weight: 233.26 g/mol), incorporates a chiral center at the second carbon of the butanoic acid moiety. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid |

| SMILES | CC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O |

| InChI Key | JULAETYRRYJIAR-UHFFFAOYSA-N |

This compound has garnered attention for its potential as a building block in drug discovery, particularly in synthesizing protease inhibitors and modulators of DNA repair pathways. Its isoindolinone moiety enables hydrogen bonding and π-stacking interactions, making it a candidate for targeting protein active sites.

Historical Context and Development of Isoindole Chemistry

The study of isoindoles dates to the early 20th century, with seminal work on phthalimide derivatives paving the way for applications in polymer science and pharmacology. The parent isoindole was first synthesized in 1965 via flash vacuum pyrolysis of N-substituted isoindolines, while modern methods employ transition metal-catalyzed cyclizations and Diels-Alder reactions. The discovery of natural isoindolinones, such as meyeroguilline E from Chlorophyllum molybdites mushrooms, highlighted their biological relevance. Recent advances in asymmetric synthesis have enabled the production of enantiomerically pure isoindole derivatives, expanding their utility in chiral drug development.

特性

IUPAC Name |

3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULAETYRRYJIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501179655 | |

| Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101004-93-7 | |

| Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101004-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Classical Synthetic Approaches

The foundational synthesis of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves cyclocondensation reactions between isoindolinone precursors and β-keto acids. A representative pathway begins with the reaction of 2-aminobenzaldehyde derivatives with 3-methyl-2-oxobutanoic acid under acidic conditions. The aldehyde group facilitates imine formation, followed by intramolecular cyclization to construct the isoindolinone ring. For example, zinc perchlorate-catalyzed cyclization in aqueous media at 20°C for 2.25 hours yielded 90% of a structurally analogous isoindolinone-carboxylic acid derivative. While this method is efficient, scalability is limited by the use of stoichiometric acids and the generation of halogenated byproducts.

Palladium-Catalyzed C–H Activation Strategies

Recent advances in palladium-catalyzed C–H activation have enabled direct functionalization of aromatic substrates, bypassing pre-functionalized intermediates. In one protocol, 2-bromobenzaldehyde derivatives undergo coupling with tert-butyl isocyanide and methyl acrylate in the presence of Pd(OAc)₂ and Xantphos ligands. This three-component reaction forms the isoindolinone skeleton via carbene bridging, with subsequent hydrolysis yielding the carboxylic acid moiety. While this method achieves regioselectivity, the requirement for inert conditions and high catalyst loading (5–10 mol%) increases operational complexity.

Asymmetric Synthesis and Stereochemical Control

The stereogenic center at C2 of the butanoic acid chain necessitates enantioselective synthesis for pharmaceutical applications. Chiral auxiliary-mediated approaches employ (S)-proline derivatives to induce asymmetry during the cyclization step. For instance, reacting (S)-3-methyl-2-aminobutanoic acid with 2-formylbenzoic acid under Mitsunobu conditions generates the desired (2S)-configured product with >95% enantiomeric excess. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired enantiomer, though yields are moderate (60–70%).

Green Chemistry and Sustainable Oxidation

Traditional oxidation methods for converting aldehyde intermediates to carboxylic acids rely on toxic reagents like Jones reagent or potassium permanganate. A patent-pending air/oxygen-mediated oxidation strategy offers a safer alternative. In this method, 3-methyl-2-butenal is oxidized to 3-methyl-2-butenoic acid using air or oxygen over a TiO₂-CuBr₂-benzoic acid catalyst at 80–100°C. Applied to the target compound, this approach could oxidize a propargyl alcohol intermediate with 85% efficiency, minimizing waste generation.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and environmental impact:

化学反応の分析

Types of Reactions

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 233.26 g/mol. Its structure features an isoindole moiety, which is known for its biological activity. The compound can be represented by the following structural formula:

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that isoindole derivatives exhibit potential anticancer properties. Compounds similar to 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that derivatives of isoindole showed promising results against breast cancer cell lines, suggesting potential for further development in cancer therapeutics .

2. Neuroprotective Effects

There is growing evidence that compounds containing isoindole structures can offer neuroprotective effects. Studies have highlighted their ability to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific application of this compound in this area remains to be fully explored but holds promise based on related compounds.

Synthetic Applications

1. Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in synthetic chemistry . Researchers have utilized its reactivity to synthesize novel isoindole derivatives with enhanced biological activities.

2. Agrochemical Development

There is potential for the application of this compound in the development of agrochemicals. Its structural features may contribute to the design of new pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact . The exploration of its efficacy as an agrochemical is an area of active research.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Isoindole Derivatives | Demonstrated inhibition of breast cancer cell proliferation. |

| Neuroprotective Effects | Neurodegenerative Diseases | Suggested modulation of neurotransmitter systems and reduction of oxidative stress. |

| Organic Synthesis | Building Block Applications | Utilized as an intermediate for synthesizing novel compounds. |

| Agrochemical Potential | Pesticide Development | Exploration of its use in designing targeted agrochemicals. |

作用機序

The mechanism of action of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to six structurally related derivatives (Table 1), focusing on substituents, chain length, and functional groups:

Table 1: Structural and Physicochemical Comparison

*Predicted using QSPR models.

Key Observations:

- Branching Effects : The 3-methyl group in the target compound increases lipophilicity (logP = 1.8) compared to linear analogs (logP = 1.3–1.5) .

- Chirality : The (2R)-configured analog (CAS: 180923-77-7) shares identical molecular weight and logP but differs in stereochemical activity .

- Pharmaceutical Relevance : Indobufen (CAS: 63610-08-2), a phenyl-substituted derivative, exhibits higher molecular weight (295.34 g/mol) and lower aqueous solubility due to aromatic hydrophobicity .

Crystal Structure:

- X-ray diffraction of the (2R)-configured analog (C₁₃H₁₃NO₄) reveals a dihedral angle of 67.15° between the phthalimido ring and carboxylic acid group, stabilizing intramolecular C–H···O interactions .

- Hydrogen bonding (O–H···O) forms C(7) chains in the crystal lattice, enhancing thermal stability .

生物活性

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, also known by its IUPAC name, is a compound that has gained attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₄H₁₇NO₃

- CAS Number : 180923-81-3

- Molecular Weight : 247.29 g/mol

- Physical State : Solid

- Purity : 95%

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in inflammatory pathways, such as NF-kB and IKK, leading to reduced expression of pro-inflammatory cytokines like IL-6 and IL-8 .

- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating infections .

- Cytotoxic Effects on Cancer Cells : The compound's structural analogs have been tested for cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study conducted on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer), derivatives of this compound exhibited IC50 values ranging from 10 µM to 15 µM. These results indicate a moderate to high level of cytotoxicity, warranting further investigation into their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between phthalic anhydride derivatives and amino acids. For example, sodium salts of isoindole derivatives (e.g., sodium (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate) can react with calcium chloride under ambient crystallization conditions to yield crystalline products . Purity optimization involves recrystallization from aqueous solutions and monitoring via HPLC with UV detection at 254 nm.

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks. For example, (2R)-configured analogs were structurally validated using SCXRD, revealing intermolecular hydrogen bonds between carboxyl groups and adjacent molecules, which stabilize the crystal lattice . Data collection at 90 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution results.

Q. What analytical techniques are recommended for characterizing functional groups in this compound?

- Methodological Answer :

- FT-IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the isoindole-1-oxo group and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .

- NMR : ¹H NMR (DMSO-d6) shows characteristic signals for the methyl group (δ ~1.2–1.4 ppm) and isoindole protons (δ ~7.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak at m/z 233.22 (calculated for C₁₂H₁₁NO₄) .

Advanced Research Questions

Q. How does stereochemistry (e.g., (2R) vs. (2S) configuration) influence biological activity in analogs of this compound?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) can separate (2R) and (2S) isomers. Biological assays (e.g., enzyme inhibition studies with hDHFR) reveal that the (2R) configuration in analogs like indobufen derivatives enhances antiplatelet activity due to optimal binding to hydrophobic pockets in target enzymes .

Q. What strategies mitigate contradictions in spectroscopic data arising from synthetic byproducts?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., unreacted phthalic anhydride at m/z 148.12) .

- Reaction Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of isoindole precursor to amino acid) and reaction time (12–24 hrs at 80°C) to minimize side products .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments .

Q. How can structure-activity relationships (SARs) guide the design of isoindole-based enzyme inhibitors?

- Methodological Answer :

- Substitution Patterns : Introduce methylsulfanyl or bromo groups at the butanoic acid chain (e.g., 2-(1,3-dioxo-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid) to enhance lipophilicity and enzyme binding .

- Bioisosteric Replacement : Replace the carboxylic acid with a tetrazole group to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

- Methodological Answer : The 1-oxo-isoindole moiety undergoes hydrolysis in acidic media (pH < 3), cleaving the C-N bond. Stability studies (e.g., pH-rate profiling in 0.1 M HCl at 37°C) show a half-life of <2 hrs. Stabilization strategies include lyophilization or formulation in enteric-coated capsules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。